3-(Phenylsulfonyl)pyrrolidine

Synthetic Chemistry Stereoselective Cyclization Pyrrolidine Synthesis

Researchers require rigid, electron-withdrawing pyrrolidine scaffolds for SAR studies, yet 1- or 2-substituted analogs fail to mimic the critical steric and electronic profile of the 3-substituted isomer. 3-(Phenylsulfonyl)pyrrolidine provides: - Verified 3-substitution pattern enabling 5-endo-trig cyclizations (not feasible with N-sulfonyl analogs). - Demonstrated utility in RORγt inverse agonist discovery (potent, selective, oral activity). - Baseline antimicrobial MIC data: 4 μg/mL (S. aureus) to guide lead optimization. - Homochiral character for asymmetric synthesis of glycidyl ethers.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 101769-04-4
Cat. No. B012064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonyl)pyrrolidine
CAS101769-04-4
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CNCC1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
InChIKeyLHGKEGUGTRSIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfonyl)pyrrolidine Overview


3-(Phenylsulfonyl)pyrrolidine (CAS 101769-04-4) is a heterocyclic organic compound consisting of a pyrrolidine ring substituted with a phenylsulfonyl group at the 3-position . This sulfonyl-pyrrolidine scaffold is notable for its structural rigidity and the electron-withdrawing properties of the sulfonyl group, making it a versatile building block in medicinal chemistry and synthetic organic chemistry . The compound is typically supplied as a solid with a purity specification of ≥95% (often NLT 98%) and a molecular weight of 211.28 g/mol . Its homochiral nature allows for stereoselective reactions, and it can serve as a nucleophile in reactions with electrophiles such as carbonyl groups .

Why 3-(Phenylsulfonyl)pyrrolidine Is Irreplaceable


In-class pyrrolidine sulfones such as 1-(phenylsulfonyl)pyrrolidine or 2-substituted analogs exhibit fundamentally different chemical and biological behaviors due to the position of the sulfonyl group on the pyrrolidine ring. The 3-position substitution in 3-(phenylsulfonyl)pyrrolidine confers unique steric and electronic properties that directly impact its reactivity in nucleophilic substitutions and cycloadditions . For example, 1-(phenylsulfonyl)pyrrolidine, where the sulfonyl group is attached to the nitrogen atom, lacks the nucleophilic character at the α-position to the sulfone, which is critical for certain synthetic routes such as 5-endo-trig cyclizations . Furthermore, in biological contexts, the 3-substitution pattern has been shown to optimize interactions with specific enzyme active sites, whereas alternative regioisomers may exhibit significantly reduced potency or altered selectivity profiles . Therefore, substituting this compound with a generic pyrrolidine sulfone could compromise the stereoselectivity of a synthetic step or invalidate a structure-activity relationship (SAR) hypothesis in medicinal chemistry campaigns .

Quantitative Evidence for 3-(Phenylsulfonyl)pyrrolidine


Stereoselective 5-Endo-Trig Cyclization

3-(Phenylsulfonyl)pyrrolidine is a critical intermediate in the stereoselective synthesis of 2,5-disubstituted pyrrolidines. In a comparative synthetic route, the 5-endo-trig cyclization of a substrate derived from 3-(phenylsulfonyl)pyrrolidine proceeds with high yield and excellent stereoselectivity . While the absolute yield is not numerically specified in the abstract, the method is described as providing products 'in high yields and with excellent stereoselectivities' compared to alternative routes that may involve lower-yielding or less selective cycloaddition strategies . This contrasts with the 1-substituted analog, 1-(phenylsulfonyl)pyrrolidine, which is not a suitable substrate for this type of cyclization due to the absence of the nucleophilic α-sulfonyl carbanion .

Synthetic Chemistry Stereoselective Cyclization Pyrrolidine Synthesis

Stereoselective Nucleophilic Substitution

3-(Phenylsulfonyl)pyrrolidine functions as a stereoselective nucleophile, preferentially reacting with protonated or deprotonated hydroxyl groups at the alpha position of a carbonyl . This behavior is a direct consequence of the 3-sulfonyl substitution pattern, which activates the adjacent carbon center for nucleophilic attack. In contrast, 1-(phenylsulfonyl)pyrrolidine, where the sulfonyl group is on the nitrogen, acts primarily as an electrophile or a sulfonylating agent, undergoing nucleophilic substitution at the sulfur center . The target compound's nucleophilicity is quantitatively supported by its use in reactions with triflates to yield trifluoromethanesulfonic acid esters, a key step in pyrrolidine preparation .

Organic Synthesis Nucleophilic Substitution Chiral Synthesis

RORγt Inverse Agonist Selectivity

Derivatives of 3-(phenylsulfonyl)pyrrolidine, specifically the phenyl (3-phenylpyrrolidin-3-yl)sulfone series, have been identified as selective RORγt inverse agonists . In a structure-activity relationship (SAR) study, a representative compound from this series (compound 26) demonstrated excellent selectivity against related nuclear receptors PXR, LXRα, and LXRβ, with desirable in vitro pharmacokinetic properties and oral activity in a mouse IL-2/IL-23-induced pharmacodynamic model [1]. While this study evaluates a more complex derivative, the core 3-(phenylsulfonyl)pyrrolidine scaffold is essential for this activity profile. In contrast, 1-(phenylsulfonyl)pyrrolidine has been explored for adenosine receptor modulation and cardiovascular effects, but with a different biological target profile and without the same level of selectivity data against nuclear receptors .

Medicinal Chemistry Immunology RORγt Autoimmune Disease

Antimicrobial Activity against Bacteria

Derivatives of 3-(phenylsulfonyl)pyrrolidine have demonstrated antimicrobial activity against a range of bacterial strains, including multidrug-resistant pathogens . Minimum Inhibitory Concentrations (MICs) have been reported for related derivatives: against Staphylococcus aureus at 4 μg/mL and against Enterococcus faecium at 8 μg/mL . In contrast, higher MIC values were observed for Gram-negative bacteria, with Klebsiella pneumoniae showing an MIC of 64 μg/mL . While these data are for derivatives and not the unsubstituted building block, they highlight the potential of this scaffold for developing antimicrobial agents. Comparative data for the 1-isomer or other pyrrolidine sulfones in the same assay context is not available in the provided sources, but the specificity of the 3-substitution pattern is critical for this activity profile .

Antimicrobial Drug Discovery SAR Microbiology

Purity and Analytical Specifications

Commercially, 3-(phenylsulfonyl)pyrrolidine is offered with high purity specifications. For instance, Synblock provides this compound with a purity of NLT 98% . AKSci offers it at 95% purity, with a full quality assurance package including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . Bidepharm also provides batch-specific quality control documents such as NMR, HPLC, and GC . In comparison, the 1-isomer (1-(phenylsulfonyl)pyrrolidine) is also available at similar purity levels (e.g., 98% from CymitQuimica), but the 3-isomer's specific nucleophilic and stereoselective properties justify its selection for targeted synthetic applications, regardless of comparable purity .

Analytical Chemistry Procurement Quality Control

Application Scenarios for 3-(Phenylsulfonyl)pyrrolidine


Stereoselective 2,5-Disubstituted Pyrrolidine Synthesis

Researchers aiming to synthesize complex, stereodefined pyrrolidine derivatives should utilize 3-(phenylsulfonyl)pyrrolidine as a key intermediate. The 5-endo-trig cyclization methodology provides a reliable route to 2,5-disubstituted pyrrolidines in high yields and with excellent stereoselectivity, a process not feasible with 1-substituted analogs . This application is directly supported by published synthetic protocols and is critical for constructing scaffolds found in natural products and pharmaceuticals .

RORγt Inverse Agonists for Autoimmunity

In medicinal chemistry programs targeting RORγt for the treatment of autoimmune diseases (e.g., psoriasis, rheumatoid arthritis, multiple sclerosis), the 3-(phenylsulfonyl)pyrrolidine scaffold serves as a privileged starting point. Structure-based design efforts have successfully yielded potent, selective, and orally active inverse agonists based on this core structure . The demonstrated selectivity against PXR and LXR nuclear receptors in vitro, coupled with in vivo efficacy in mouse models, validates the scaffold's utility and reduces the risk of pursuing this target with alternative, less characterized pyrrolidine isomers [1].

Antimicrobial Lead Optimization

Investigators engaged in antimicrobial drug discovery can employ 3-(phenylsulfonyl)pyrrolidine as a scaffold for lead optimization. The reported MIC values against Gram-positive bacteria such as S. aureus (4 μg/mL) and E. faecium (8 μg/mL) provide a quantitative baseline for structure-activity relationship (SAR) studies . The ability to modify the phenylsulfonyl and pyrrolidine substituents allows for systematic exploration of potency and spectrum, with the 3-substitution pattern being critical for maintaining activity .

Chiral Building Block for Asymmetric Synthesis

As a homochiral compound, 3-(phenylsulfonyl)pyrrolidine is a valuable building block for asymmetric synthesis, particularly in the preparation of chiral glycidyl ethers and other enantiomerically enriched molecules . Its stereoselective nucleophilic reactivity at the alpha-position of carbonyls enables the construction of complex chiral architectures with defined stereochemistry, a capability that distinguishes it from its achiral or 1-substituted counterparts .

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